

Nevanimibe Hydrochloride: A Deep Dive into Selective ACAT1 Inhibition

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nevanimibe hydrochloride** (formerly known as ATR-101), a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to Nevanimibe Hydrochloride and ACAT1

Nevanimibe hydrochloride is an orally active small molecule that selectively inhibits ACAT1, an enzyme crucial for cellular cholesterol homeostasis.[1][2] ACAT1 is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] This process is vital in various tissues, and its dysregulation is implicated in several diseases.[4][5] While two isoforms of ACAT exist (ACAT1 and ACAT2), they exhibit different tissue distributions and functions.[3] ACAT1 is ubiquitously expressed, playing a significant role in macrophage foam cell formation, whereas ACAT2 is primarily found in the liver and intestines, where it is involved in dietary cholesterol absorption.[3] The selectivity of Nevanimibe for ACAT1 makes it a targeted therapeutic candidate with the potential to minimize off-target effects associated with non-selective ACAT inhibitors.[2]

Mechanism of Action

Nevanimibe hydrochloride exerts its therapeutic effects by specifically binding to and inhibiting the enzymatic activity of ACAT1.[4] This inhibition prevents the conversion of free cholesterol to cholesteryl esters.[6] The accumulation of intracellular free cholesterol due to ACAT1 blockade can trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and the unfolded protein response, ultimately leading to apoptosis, particularly in cells that are highly dependent on cholesterol esterification, such as adrenocortical cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Nevanimibe hydrochloride**.

Table 1: In Vitro Efficacy and Selectivity of **Nevanimibe Hydrochloride**

| Parameter | Value | Cell Line/System | Reference |
|---------------------------|----------|-------------------------------------|-----------|
| ACAT1 EC50 | 9 nM | Human ACAT1 expressed in AC29 cells | [2][7] |
| ACAT2 EC50 | 368 nM | Human ACAT2 expressed in AC29 cells | [2][7] |
| Selectivity (ACAT2/ACAT1) | ~41-fold | - | [2][7] |

Table 2: Preclinical Cytotoxicity of **Nevanimibe Hydrochloride**

| Cell Line | Condition | Effect | Concentration | Time | Reference |
|----------------------------------|------------------------|---------------------------|---------------|----------|-----------|
| H295R (Adrenocortical Carcinoma) | + 60 µg/mL Cholesterol | 60% reduction in survival | 3 nM | 24 hours | [7] |

Table 3: Phase 1 Clinical Trial of **Nevanimibe Hydrochloride** in Adrenocortical Carcinoma (ACC)

| Parameter | Details | Reference |
|----------------------------|---|---|
| Patient Population | 63 patients with metastatic ACC | [1] [8] |
| Dosing | Oral, ranging from 1.6 mg/kg/day to 158.5 mg/kg/day | [1] [8] |
| Maximum Feasible Dose | 128.2 mg/kg/day | [8] |
| Response Rate | No complete or partial responses observed | [1] [8] |
| Stable Disease | 27% (13 out of 48 evaluable patients) at 2 months | [1] [8] |
| Most Common Adverse Events | Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%) | [1] [8] |

Table 4: Phase 2 Clinical Trial of **Nevanimibe Hydrochloride** in Congenital Adrenal Hyperplasia (CAH)

| Parameter | Details | Reference |
|----------------------------|--|-----------|
| Patient Population | 10 adults with classic CAH | [9] |
| Dosing | Oral, dose titration from 125 mg to 1000 mg twice daily | [9] |
| Primary Endpoint | 17-hydroxyprogesterone (17-OHP) \leq 2x Upper Limit of Normal (ULN) | [9] |
| Results | 2 subjects met the primary endpoint; 5 others showed a 27-72% decrease in 17-OHP | [9] |
| Most Common Adverse Events | Gastrointestinal side effects (30%) | [9] |

Experimental Protocols

ACAT1 Inhibition Assay (Fluorescent Cell-Based)

This protocol is adapted from methodologies used to characterize selective ACAT inhibitors.[10]

Objective: To determine the half-maximal effective concentration (EC50) of **Nevanimibe hydrochloride** for ACAT1 and ACAT2.

Materials:

- AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)
- Expression vectors for human ACAT1 and human ACAT2
- NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3 β -Ol)
- **Nevanimibe hydrochloride**
- Cell culture medium and reagents

- Fluorescence microplate reader

Procedure:

- Cell Transfection: Stably transfect AC29 cells with either the human ACAT1 or human ACAT2 expression vector. Select and maintain stable cell lines.
- Cell Seeding: Seed the transfected ACAT1 and ACAT2 expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Nevanimibe hydrochloride** in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1 $\mu\text{g/mL}$.
- Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
- Fluorescence Measurement: After incubation, measure the fluorescence intensity of the lipid droplets formed within the cells using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. The esterification of NBD-cholesterol leads to its incorporation into lipid droplets, resulting in a significant increase in fluorescence.
- Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Esterification Assay (Radiolabeled Oleate)

This protocol provides a method to directly measure the rate of cholesterol esterification in cultured cells.

Objective: To quantify the inhibitory effect of **Nevanimibe hydrochloride** on cholesterol esterification.

Materials:

- H295R cells (or other relevant cell line)

- [^{14}C]Oleic acid complexed to bovine serum albumin (BSA)

- **Nevanimibe hydrochloride**

- Cell culture medium and reagents
- Thin-layer chromatography (TLC) plates (silica gel)
- Lipid extraction solvents (e.g., hexane/isopropanol)
- Scintillation counter and fluid

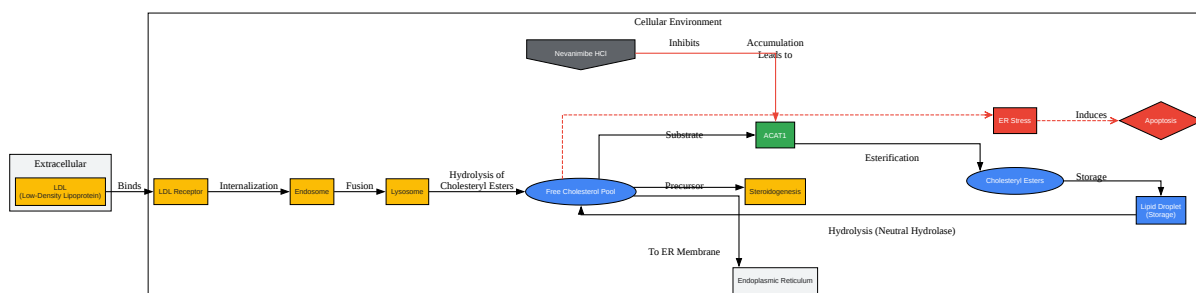
Procedure:

- **Cell Culture and Treatment:** Culture H295R cells to near confluence in appropriate culture dishes. Treat the cells with varying concentrations of **Nevanimibe hydrochloride** for a predetermined time (e.g., 24 hours).
- **Radiolabeling:** Add [^{14}C]oleic acid-BSA complex to the culture medium to a final concentration of 0.2 $\mu\text{Ci/mL}$ and incubate for 2-4 hours.
- **Cell Lysis and Lipid Extraction:** After incubation, wash the cells with cold phosphate-buffered saline (PBS) and scrape them into a solvent mixture (e.g., hexane:isopropanol 3:2, v/v) to extract the lipids.
- **Lipid Separation:** Evaporate the solvent under nitrogen and resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a silica gel TLC plate. Develop the TLC plate using a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include standards for free oleic acid and cholesteryl oleate.
- **Quantification:** Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the amount of [^{14}C]oleate incorporated into cholesteryl esters and normalize it to the total protein content of the cell lysate. Compare the results from treated and untreated cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

ACAT1 Signaling Pathway and the Impact of Nevanimibe

ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by Nevanimibe has significant downstream consequences, particularly in cells with high cholesterol flux, such as steroidogenic cells in the adrenal cortex.

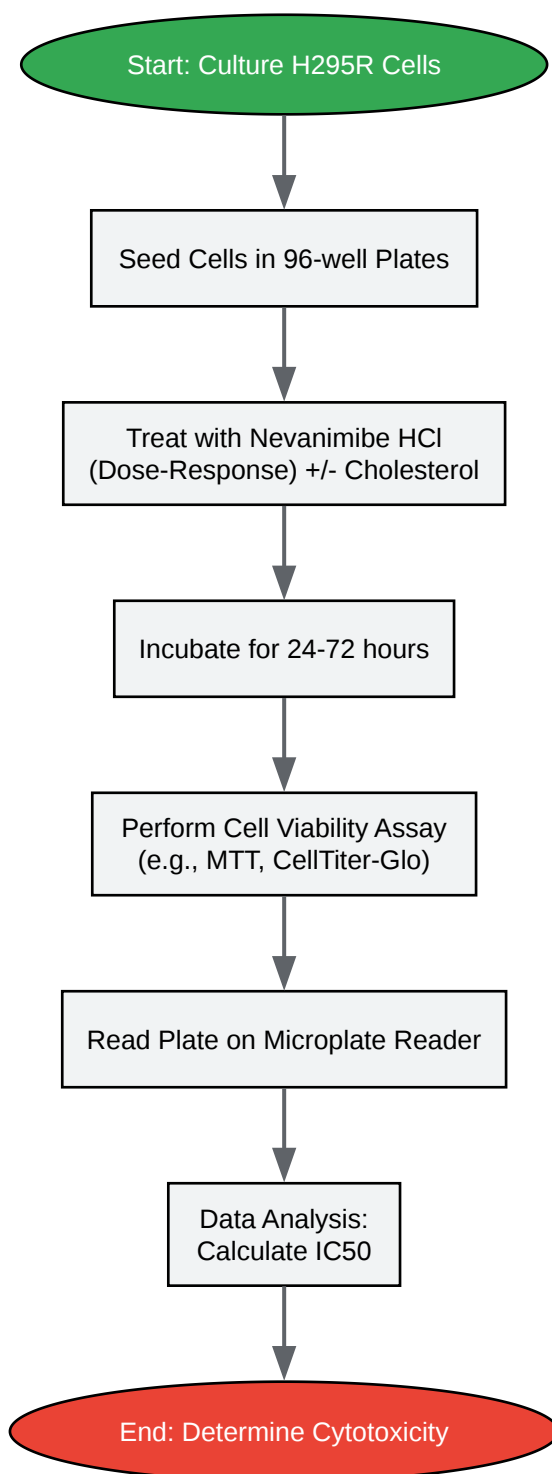


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Caption: ACAT1 inhibition by Nevanimibe disrupts cholesterol homeostasis, leading to ER stress and apoptosis.

Experimental Workflow for Assessing Nevanimibe's Effect on Cell Viability

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of **Nevanimibe hydrochloride** in a cancer cell line.



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Caption: Workflow for determining the cytotoxicity of **Nevanimibe hydrochloride**.

Conclusion

Nevanimibe hydrochloride is a selective and potent inhibitor of ACAT1 with demonstrated preclinical and clinical activity. Its mechanism of action, involving the disruption of cholesterol homeostasis and induction of apoptosis, makes it a compelling candidate for further investigation in diseases characterized by aberrant cholesterol metabolism, such as certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of selective ACAT1 inhibition. Further research is warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapeutic approach.

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